molecular formula C7H8ClNO3S B2971589 (3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride CAS No. 2169614-16-6

(3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride

Cat. No.: B2971589
CAS No.: 2169614-16-6
M. Wt: 221.66
InChI Key: XOVAUZBTJWQCFA-UHFFFAOYSA-N
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Description

(3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a cyclopropyl group attached to an oxazole ring, which is further connected to a methanesulfonyl chloride moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in synthetic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride typically involves the cyclization of appropriate precursors followed by sulfonylation. One common method includes the reaction of cyclopropylamine with glyoxal to form the oxazole ring, which is then treated with methanesulfonyl chloride under controlled conditions to yield the desired product. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the sulfonylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions involving this compound.

    Bases: Triethylamine and pyridine are often used to neutralize the hydrochloric acid formed during substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidative reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

(3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity . The oxazole ring may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

    (3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride: Similar in structure but with the sulfonyl chloride group attached at a different position on the oxazole ring.

    (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride: Contains an oxadiazole ring instead of an oxazole ring.

Uniqueness

(3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride is unique due to the specific positioning of the sulfonyl chloride group on the oxazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(3-cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c8-13(10,11)4-6-3-12-9-7(6)5-1-2-5/h3,5H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVAUZBTJWQCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC=C2CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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